CP-866087, also known by its chemical identifier 519052-02-9, is a novel and potent selective mu-opioid receptor antagonist. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of alcohol abuse and dependence, as well as female sexual arousal disorder. The design and development of CP-866087 stem from a need for effective treatments that can modulate opioid receptors without the addictive properties typically associated with opioid agonists .
The synthesis of CP-866087 involves a palladium-catalyzed cyclopropanation reaction. This method utilizes internal alkenes and N-tosylhydrazones as key reactants. The cyclopropanation process is characterized by the formation of cyclopropane rings, which are integral to the structure of CP-866087. The reaction conditions are optimized to enhance yield and selectivity, making this route feasible for both laboratory and potential industrial applications .
The molecular structure of CP-866087 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.
CP-866087 undergoes various chemical reactions due to its reactive functional groups. The primary types of reactions include:
The mechanism of action for CP-866087 primarily involves its interaction with mu-opioid receptors in the central nervous system. As a selective antagonist, it binds to these receptors without activating them, thereby blocking the effects typically induced by opioid agonists.
CP-866087 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
CP-866087 holds promise in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3